6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine
CAS No.: 41330-21-6
Cat. No.: VC20303406
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41330-21-6 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 5,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
Standard InChI | InChI=1S/C9H12N2/c1-6-5-7(2)9-8(6)10-3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
Standard InChI Key | WVYDNDBDLYZJKJ-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(C2=NC=CN=C12)C |
Introduction
Structural and Molecular Characteristics
Nomenclature and Identification
The IUPAC name for this compound is 5,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, reflecting its bicyclic framework and substituent positions. Its CAS Registry Number (41330-21-6) distinguishes it from structural isomers such as 2,5-dimethyl-5H-cyclopentapyrazine (CAS 38917-61-2) and 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0) . The molecular structure comprises a five-membered cyclopentane ring fused to a pyrazine ring, with methyl groups at positions 5 and 7. This configuration is critical for its chemical behavior and interaction with biological systems .
Table 1: Key Molecular Descriptors
Synthesis and Production Methods
Laboratory Synthesis
The compound is synthesized via cyclization reactions involving precursors such as cyclopentenones and alkylenediamines. A notable method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine under controlled conditions, followed by dehydrogenation using catalysts like palladium on activated charcoal . Alternative routes include the reaction of aliphatic α-diketones with 1,2-diaminocyclopentane, yielding intermediates that are further functionalized .
Industrial-Scale Production
Industrial production prioritizes cost-effectiveness and scalability. Large-scale synthesis employs continuous-flow reactors to optimize yield (typically >75%) and purity (>95%). Process parameters such as temperature (120–150°C), pressure (2–5 atm), and catalyst loading (5–10% Pd/C) are tightly controlled to minimize byproducts .
Physicochemical Properties
Physical Properties
The compound is a clear liquid at room temperature, with a boiling point of 210–215°C and a density of 1.12 g/cm³. Its low vapor pressure (0.15 mmHg at 25°C) and moderate hydrophobicity (LogP ≈ 0.97) make it suitable for applications requiring stability in lipid-rich matrices .
Chemical Reactivity
The pyrazine ring undergoes characteristic reactions, including:
-
Oxidation: Forms ketones or alcohols using agents like potassium permanganate.
-
Reduction: Yields saturated derivatives via lithium aluminum hydride.
-
Substitution: Halogenation at the pyrazine nitrogen atoms with reagents like bromine in acetic acid.
Table 2: Representative Chemical Reactions
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | , , 80°C | 5,7-Dimethyl-cyclopentanepyrazine oxide |
Reduction | , THF, reflux | 5,7-Dimethyl-cyclopentanepiperazine |
Halogenation | , | 3-Bromo-5,7-dimethyl-5H-cyclopentapyrazine |
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s earthy, roasted, and nutty aroma profile makes it a prized ingredient in food flavorings. It is classified under FEMA GRAS (Generally Recognized As Safe) for use in baked goods, meats, and nut-based products at concentrations up to 10 ppm . Its stability under high-temperature processing (e.g., baking, roasting) enhances its utility in industrial food production .
Pharmaceutical Intermediates
Preliminary studies suggest its potential as a building block for kinase inhibitors, leveraging its ability to form stable complexes with transition metals. For example, derivatives have shown inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a target in inflammatory diseases.
Biological and Toxicological Profile
Environmental Impact
The compound is classified as non-PBT (Persistent, Bioaccumulative, Toxic) under IFRA standards. Risk quotients (PEC/PNEC) for European and North American markets are <1, indicating negligible environmental risk .
Regulatory Status
Regulatory Body | Status | Use Level (ppm) |
---|---|---|
FEMA | Approved | ≤10 |
JECFA | GRAS | ≤15 |
EPA | Non-toxic | N/A |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume